molecular formula C8H7F3 B1454898 1-(1,1-Difluoroethyl)-2-fluorobenzene CAS No. 1138445-14-3

1-(1,1-Difluoroethyl)-2-fluorobenzene

Cat. No. B1454898
M. Wt: 160.14 g/mol
InChI Key: CMYVOOREJIMEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,1-Difluoroethyl)-2-fluorobenzene” is a chemical compound with the CAS Number: 657-35-2 . Its molecular weight is 142.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3 .


Chemical Reactions Analysis

There is a study on the photodissociation dynamics of the 1,1-difluoroethyl radical . The study used Born-Oppenheimer Molecular Dynamics (BOMD) trajectory calculations to simulate the dissociation dynamics of photolytically excited 1,1-difluoroethyl radicals .


Physical And Chemical Properties Analysis

The compound is slightly soluble in water and soluble in alcohol and ether .

Scientific Research Applications

1. 1,1-Difluoroethylation of Arylboronic Acids

  • Application Summary: This research focuses on the 1,1-difluoroethylation of arylboronic acids using 1,1-Difluoroethyl chloride (CH3CF2Cl), a cheap and abundant industrial raw material . The resulting 1,1-difluoroethylated aromatics are of great importance in medicinal chemistry and related fields .
  • Methods of Application: The research discloses a nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl for the synthesis of (1,1-difluoroethyl)arenes .
  • Results: The introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using CH3CF2Cl has been successfully accomplished .

2. Use of 2,2-Dichloro-1,1-difluoroethyl Methyl Ether

  • Application Summary: 2,2-Dichloro-1,1-difluoroethyl methyl ether is used as a lipid soluble anesthetic agent . It is a neuromuscular blocking agent given concurrently to get the desired degree of muscular relaxation .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is typically administered in a clinical setting under the supervision of medical professionals .
  • Results: The compound is a powerful analgesic agent, providing pain relief during medical procedures .

3. 1,1-Difluoroethyl Chloride as a Difluoroalkylating Reagent

  • Application Summary: This research focuses on the use of 1,1-Difluoroethyl chloride (CH3CF2Cl) as a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids . The resulting 1,1-difluoroethylated aromatics are of great importance in medicinal chemistry and related fields .
  • Methods of Application: The research discloses a nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl for the synthesis of (1,1-difluoroethyl)arenes .
  • Results: The direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using CH3CF2Cl has been successfully accomplished .

4. Use of 1,1-Dichloro-2,2-difluoroethylene

  • Application Summary: 1,1-Dichloro-2,2-difluoroethylene is a low-boiling liquid that is used as a refrigerant . It may also be used as a solvent, but has practical limitations as such, because of its low boiling point .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is typically used in industrial settings .
  • Results: The compound is effective as a refrigerant and solvent, despite its low boiling point .

5. 17α-(1’-Fluoroethyl) and 17α-(1’,1’-Difluoroethyl) Androstane Derivatives

  • Application Summary: This research focuses on the synthesis of novel 17α-(1’-fluoroethyl) and 17α-(1’,1’-difluoroethyl) derivatives of the androstane series . These compounds are anabolic-androgenic agents with a favorable anabolic-androgenic ratio .
  • Methods of Application: The synthesis of these compounds is accomplished by a process involving the use of methylene chloride and tetrahydrofuran, using boron trifluoride etherate as a catalyst .
  • Results: The resulting compounds are devoid of liver toxicity and are anti-estrogenic and anti-progestational compounds with anti-gonadotrophic properties . They also lower the blood, serum, and liver cholesterol levels and are appetite stimulants .

6. 1,1-Difluoroethylene

  • Application Summary: 1,1-Difluoroethylene, also known as vinylidene fluoride, is a hydrofluoroolefin . It is primarily used in the production of fluoropolymers such as polyvinylidene fluoride and FKM .
  • Methods of Application: The specific methods of application are not detailed in the source, but it is typically used in industrial settings .
  • Results: The compound is effective as a refrigerant and solvent, despite its low boiling point .

Safety And Hazards

The safety data sheet for this compound might be available, but I couldn’t access it .

Future Directions

There is a study that compares dissociation reactions of the 1,1-difluoroethyl radical with those occurring from ethyl radicals to explore the impact of substitution with fluorine on the statistical behavior of the decomposition . This could be a potential future direction for research.

properties

IUPAC Name

1-(1,1-difluoroethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYVOOREJIMEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288146
Record name 1-(1,1-Difluoroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-2-fluorobenzene

CAS RN

1138445-14-3
Record name 1-(1,1-Difluoroethyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Difluoroethyl)-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(1,1-Difluoroethyl)-2-fluorobenzene
Reactant of Route 3
1-(1,1-Difluoroethyl)-2-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(1,1-Difluoroethyl)-2-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(1,1-Difluoroethyl)-2-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(1,1-Difluoroethyl)-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.